2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate
Description
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is an acrylate ester derivative of ethoxylated nonylphenol. Its structure features a nonylphenol group (a branched or linear C₉ alkyl chain attached to a phenol ring) linked via two ethylene oxide (EO) units to a prop-2-enoate (acrylate) moiety. This compound is primarily used as a reactive monomer in polymer synthesis, particularly in UV-curable coatings, adhesives, and resins, where its acrylate group enables cross-linking .
The ethoxylate chain enhances water solubility, while the acrylate group introduces reactivity, distinguishing it from non-reactive nonylphenol ethoxylate surfactants like NONOXYNOL-4 .
Properties
CAS No. |
100226-58-2 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-20-12-14-21(15-13-20)25-18-16-24-17-19-26-22(23)4-2/h4,12-15H,2-3,5-11,16-19H2,1H3 |
InChI Key |
PAIUXEIIHOIUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate typically involves the esterification of acrylic acid with a nonylphenol ethoxylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or ion exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The crude ester obtained from the reaction is purified through processes such as distillation and extraction to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and nonylphenol ethoxylate.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide under aqueous conditions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid or base.
Major Products Formed
Polymerization: Produces polymers and copolymers used in coatings, adhesives, and sealants.
Hydrolysis: Yields acrylic acid and nonylphenol ethoxylate.
Addition Reactions: Forms various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylate group, which react with free radicals to initiate polymerization. The pathways involved include free radical polymerization and cross-linking reactions, leading to the formation of durable and stable polymeric materials .
Comparison with Similar Compounds
Structural Analogues
2.1.1. Nonylphenol Ethoxylates (NPEs)
- Example: NONOXYNOL-4 (2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol) Key Differences:
- Functional Group: NPEs terminate in a hydroxyl group, making them non-reactive surfactants. In contrast, 2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate has an acrylate group, enabling polymerization.
- Applications : NPEs are used in detergents and emulsifiers, whereas the acrylate derivative is employed in polymer matrices .
- Regulatory Status: NPEs are restricted due to environmental toxicity; the acrylate may face similar scrutiny if degradation releases nonylphenol .
Trimethylolpropane Ethoxylate Diacrylate ()
- Structure : Trimethylolpropane core with ethoxylate and acrylate groups.
- Key Differences :
- Hydrophobic Core: Trimethylolpropane vs. nonylphenol. The latter increases hydrophobicity and environmental persistence.
- Functionality: The diacrylate structure enables higher cross-linking density compared to the monoacrylate target compound .
2.1.3. 2-[2-(Ethenyloxy)ethoxy]ethyl Prop-2-enoate (VEEA, )
- Structure : Ethoxylate chain with a vinyl ether and acrylate group.
- Key Differences :
- Aromatic Group: Absence of nonylphenol reduces toxicity concerns but limits compatibility with hydrophobic substrates.
- Reactivity : Vinyl ether groups introduce additional polymerization pathways (e.g., cationic curing) .
Physicochemical Properties
| Property | This compound | NONOXYNOL-4 | Trimethylolpropane Ethoxylate Diacrylate | VEEA |
|---|---|---|---|---|
| Molecular Weight | ~400–450 g/mol | ~396 g/mol | ~500–600 g/mol | ~200 g/mol |
| Water Solubility | Moderate (EO units enhance solubility) | High | Low to moderate | High |
| Reactivity | High (acrylate polymerization) | Non-reactive | High (diacrylate) | High (dual vinyl/acrylate) |
| Environmental Impact | High (nonylphenol degradation risk) | High (restricted) | Moderate (lower persistence) | Low (no nonylphenol) |
Regulatory and Environmental Considerations
- Nonylphenol Derivatives: The target compound’s degradation into 4-nonylphenol (a SVHC under REACH) necessitates strict lifecycle management .
- Alternatives : Compounds like VEEA () or trimethylolpropane acrylates () offer lower environmental risk but may lack performance in specific applications .
Biological Activity
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate, commonly referred to as a nonionic surfactant, has gained attention due to its unique chemical properties and potential biological activities. This compound is primarily used in industrial applications but has also been studied for its interactions with biological systems.
The compound features a hydrophobic nonylphenol moiety and a hydrophilic ethylene oxide chain, which contributes to its surfactant properties. Its structure can be represented as follows:
This configuration allows it to interact with biological membranes, potentially altering membrane permeability and affecting cellular processes.
1. Membrane Interaction
Research indicates that this compound interacts with biological membranes, leading to alterations in permeability. This property is significant for applications such as cell lysis and protein extraction , where disruption of cellular integrity is required.
2. Toxicity and Environmental Impact
Despite its utility, the compound is classified as harmful to aquatic life with long-lasting effects due to its persistent, bioaccumulative, and toxic (PBT) properties. It has been noted for causing skin irritation and serious eye irritation upon contact, which necessitates careful handling in laboratory settings. The European Union has identified it as a Substance of Very High Concern (SVHC) due to its potential endocrine-disrupting properties.
Study 1: Surfactant Properties
A study focused on the surfactant properties of this compound demonstrated its effectiveness in enhancing the solubility of poorly soluble drugs. The compound was tested in various formulations across a wide pH range, showing stability and effectiveness in both aqueous and organic environments.
Study 2: Cellular Effects
Another research investigation explored the cellular effects of this compound on human cell lines. It was found that exposure led to significant changes in cell membrane integrity and viability, with implications for drug delivery systems where controlled release is critical.
Research Findings
| Study Focus | Findings |
|---|---|
| Membrane Interaction | Alters permeability; effective for protein extraction |
| Toxicity Assessment | Classified as PBT; causes skin/eye irritation |
| Drug Solubility | Enhances solubility of poorly soluble drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
